Guaimesal

概要

説明

準備方法

合成経路と反応条件

グアイメサルは、グアヤコールとo-アセチルサリチロイルクロリドから合成することができます。 この反応は通常、クロロホルムを溶媒として使用し、約4時間の反応時間を必要とします . この合成方法の収率は約79%と報告されています .

工業的製造方法

グアイメサルの工業的製造には、連続生産プロセスと残留硫酸銅および硫酸の再利用が含まれます。 カテコールからのグアイメサルの調製では、ジメチル硫酸の毒性のためにその使用を避け、代わりにジメチルカーボネートとメタノールをメチル化剤として使用すべきです。これは、ジメチルカーボネートとメタノールの毒性と腐食性が低いからです .

化学反応の分析

反応の種類

グアイメサルは、以下を含む様々な種類の化学反応を起こします。

酸化: グアイメサルは、使用される酸化剤に応じて異なる生成物を生成するように酸化することができます。

還元: 還元反応は、グアイメサルを異なる還元形に変換することができます。

置換: グアイメサルは、1つの官能基が別の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

置換: 置換反応の一般的な試薬には、ハロゲンとアルキル化剤が含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、グアイメサルの酸化は、様々な酸化誘導体の生成につながる可能性があり、一方、還元は、化合物の異なる還元形を生成する可能性があります。

科学研究への応用

グアイメサルは、以下を含む幅広い科学研究への応用を持っています。

化学: グアイメサルは、様々な化学反応や合成プロセスにおいて試薬として使用されます。

生物学: グアイメサルは、様々な生物系に対するその影響を調査するために生物学的研究で使用されています。

医学: グアイメサルは、去痰作用と解熱作用を含むその潜在的な治療的利点について研究されています.

産業: グアイメサルは、医薬品やその他の工業製品の製造に使用されています。

科学的研究の応用

Medicinal Chemistry

Guaimesal has shown promise in medicinal applications, particularly in the development of therapeutic agents. Its biological activities include:

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.

- Anti-inflammatory Effects : Studies indicate that this compound may help in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties, potentially useful in combating infections.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated a high level of free radical inhibition, supporting its use as a natural antioxidant in pharmaceuticals.

Environmental Science

In environmental applications, this compound's properties can be leveraged for:

- Pollutant Remediation : The compound can be used in the degradation of organic pollutants due to its chemical reactivity.

- Bioremediation : Its compatibility with microbial metabolism makes it suitable for bioremediation processes aimed at cleaning contaminated environments.

Case Study: Bioremediation Potential

Research conducted on the degradation of synthetic dyes in wastewater highlighted this compound's effectiveness as a co-substrate that enhances microbial activity, leading to improved dye removal rates.

Materials Science

This compound is also being explored in materials science for:

- Polymer Development : Its structural characteristics allow it to be integrated into polymer matrices, improving material properties such as strength and thermal stability.

- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties.

Case Study: Polymer Integration

An investigation into the incorporation of this compound into biodegradable polymers revealed enhanced mechanical properties and biodegradability, suggesting its potential for sustainable material applications.

Comparative Analysis of Applications

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, anti-inflammatory | High antioxidant capacity demonstrated in vitro |

| Environmental Science | Pollutant degradation | Effective in enhancing microbial degradation rates |

| Materials Science | Improved strength and biodegradability | Enhanced mechanical properties in polymer composites |

作用機序

グアイメサルの作用機序は多面的です。 粘液溶解剤として、グアイメサルは粘液内の化学結合を切断することで働き、その粘度を低下させ、呼吸器系からの排出を容易にします . グアイメサルは、抗炎症作用も持っており、これはその治療効果に貢献しています .

類似化合物の比較

グアイメサルは、以下のような他の粘液溶解剤や抗炎症剤に似ています。

アセチルシステイン: 粘液を分解する別の粘液溶解剤。

ブロムヘキシン: 粘液のクリアランスを促進する粘液溶解剤。

カルボシステイン: 粘液の粘度を低下させる粘液溶解剤。

独自性

グアイメサルは、粘液溶解剤と抗炎症剤の両方の二重作用においてユニークであり、過剰な粘液産生と炎症を伴う呼吸器疾患の治療に特に効果的です .

類似化合物との比較

Guaimesal is similar to other mucolytic and anti-inflammatory agents, such as:

Acetylcysteine: Another mucolytic agent that breaks down mucus.

Bromhexine: A mucolytic agent that enhances mucus clearance.

Carbocisteine: A mucolytic agent that reduces mucus viscosity.

Uniqueness

This compound is unique in its dual action as both a mucolytic and an anti-inflammatory agent, making it particularly effective in treating respiratory conditions that involve excessive mucus production and inflammation .

生物活性

Guaimesal, chemically known as guaifenesin salicylate, is a compound with notable biological activities primarily related to its use in treating respiratory conditions. It combines the mucolytic properties of guaifenesin with the anti-inflammatory effects of salicylate. This article explores its biological activity, efficacy in clinical settings, and relevant research findings.

- Molecular Formula : C16H14O5

- CAS Registry Number : 81674-79-5

- Synonyms : Brontermil

This compound exhibits dual action:

- Mucolytic Activity : It helps in thinning mucus, making it easier to expel from the airways.

- Anti-inflammatory Effects : It reduces inflammation, which can alleviate symptoms associated with respiratory diseases.

The exact mechanisms are still under investigation, but it is believed that this compound may enhance secretions in the airways, thereby improving mucus clearance and reducing cough frequency.

Clinical Efficacy

A double-blind, placebo-controlled study involving 140 patients with acute or chronic bronchitis assessed the efficacy of this compound. Patients received 500 mg of this compound three times daily for seven days. The results indicated:

- Significant Improvement : Patients treated with this compound showed a greater reduction in cough frequency and intensity compared to the placebo group.

- Recovery Rates : About 75.7% of patients receiving this compound experienced complete or nearly complete recovery within the observation period.

- Spirometric Improvements : Significant enhancement in respiratory function was observed by the end of treatment .

Comparative Analysis with Other Compounds

This compound shares similarities with other mucolytic and anti-inflammatory agents. Below is a comparison table highlighting its properties alongside related compounds:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Guaifenesin | C10H14O4 | Mucolytic agent |

| Salicylic Acid | C7H6O3 | Anti-inflammatory, analgesic |

| Acetylsalicylic Acid | C9H8O4 | Commonly known as Aspirin; anti-inflammatory |

| Bromhexine | C13H18BrN | Mucolytic agent |

This compound's unique combination of properties may provide more comprehensive relief for patients suffering from respiratory conditions compared to using either parent compound alone.

Case Studies and Research Findings

- Study on COX Inhibition : Research showed that this compound exhibited potent inhibition of cyclooxygenase (COX) activity in human platelets, comparable to acetylsalicylic acid (ASA). This suggests potential benefits in managing inflammatory responses associated with respiratory diseases .

- Gas Chromatography Analysis : A study validated a method for determining acetylsalicylic acid levels in plasma after administration of this compound. This research supports the pharmacokinetic understanding of this compound's action within the body .

- Clinical Observations : In clinical settings, mild gastrointestinal side effects were noted, which were transient and comparable to those experienced by placebo recipients. This indicates a favorable safety profile for this compound .

特性

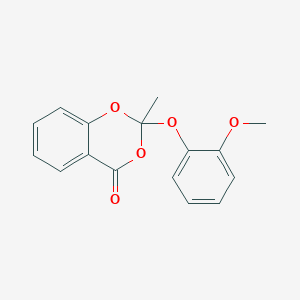

IUPAC Name |

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVDIHULUCLEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868622 | |

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81674-79-5 | |

| Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaimesal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIMESAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。